1-Amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione
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Overview
Description
1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyes and pigments. This particular compound is characterized by its unique structure, which includes amino, hydroxy, nitro, and phenylamino groups attached to the anthracene-9,10-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione typically involves multiple steps, starting from anthracene. The process includes nitration, amination, and hydroxylation reactions. Here is a general outline of the synthetic route:
Nitration: Anthracene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
Amination: The nitroanthracene is then subjected to reduction using a suitable reducing agent like tin(II) chloride in hydrochloric acid to convert the nitro groups to amino groups.
Hydroxylation: Hydroxylation is achieved by treating the aminoanthracene with a hydroxylating agent such as hydrogen peroxide in the presence of a catalyst.
Phenylamination: Finally, the phenylamino group is introduced through a reaction with aniline under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and hydroxy groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer nitro groups.
Substitution: Substituted derivatives with new functional groups replacing the amino or hydroxy groups.
Scientific Research Applications
1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS) that cause oxidative damage to cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Amino-4-anilinoanthraquinone: Similar structure but lacks the hydroxy and nitro groups.
1-Hydroxy-4-(phenylamino)anthraquinone: Similar structure but lacks the amino and nitro groups.
1-Nitro-4-(phenylamino)anthraquinone: Similar structure but lacks the amino and hydroxy groups.
Uniqueness
1-Amino-5-hydroxy-8-nitro-4-(phenylamino)anthracene-9,10-dione is unique due to the presence of all four functional groups (amino, hydroxy, nitro, and phenylamino) on the anthracene-9,10-dione core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
29713-41-5 |
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Molecular Formula |
C20H13N3O5 |
Molecular Weight |
375.3 g/mol |
IUPAC Name |
1-amino-4-anilino-5-hydroxy-8-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C20H13N3O5/c21-11-6-7-12(22-10-4-2-1-3-5-10)16-15(11)19(25)17-13(23(27)28)8-9-14(24)18(17)20(16)26/h1-9,22,24H,21H2 |
InChI Key |
DJFRUKSHMVICIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N)C(=O)C4=C(C=CC(=C4C3=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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